molecular formula C14H19N5 B14159385 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 73029-75-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B14159385
CAS No.: 73029-75-1
M. Wt: 257.33 g/mol
InChI Key: BCNOFNFKGNBPQL-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at reflux temperature . The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the pyrimidine core.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

73029-75-1

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C14H19N5/c1-10-9-13(18-6-4-5-7-18)16-14(15-10)19-12(3)8-11(2)17-19/h8-9H,4-7H2,1-3H3

InChI Key

BCNOFNFKGNBPQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCCC3

Origin of Product

United States

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